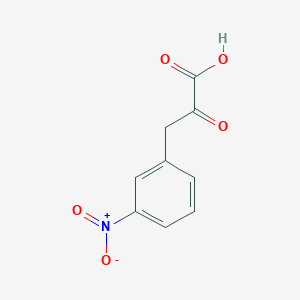

3-(3-Nitrophenyl)-2-oxopropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

38712-57-1 |

|---|---|

Molecular Formula |

C9H7NO5 |

Molecular Weight |

209.16 g/mol |

IUPAC Name |

3-(3-nitrophenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C9H7NO5/c11-8(9(12)13)5-6-2-1-3-7(4-6)10(14)15/h1-4H,5H2,(H,12,13) |

InChI Key |

JTJJIPVJAFWSBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CC(=O)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 3 Nitrophenyl 2 Oxopropanoic Acid

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-(3-nitrophenyl)-2-oxopropanoic acid, two primary disconnection strategies are logical.

The first key disconnection is the C-C bond between the aromatic ring and the C3 carbon of the propanoic acid chain. This leads to two synthons: a 3-nitrophenyl cation synthon and a 2-oxopropanoate anion synthon. The synthetic equivalents for these synthons would be a halonitrobenzene (e.g., 3-bromonitrobenzene) and an enolate equivalent of pyruvate (B1213749), respectively.

A second, and often more practical, disconnection involves a Functional Group Interconversion (FGI) at the nitro group. This approach identifies the nitro group as being introduced late in the synthesis via an electrophilic aromatic substitution reaction. This leads to the precursor molecule, 3-phenyl-2-oxopropanoic acid (phenylpyruvic acid). Phenylpyruvic acid itself can be disconnected further, often from benzaldehyde (B42025) and a glycine (B1666218) derivative. wikipedia.org This latter strategy is generally preferred as nitration of an existing aromatic ring is a well-established and high-yielding transformation. nih.govfrontiersin.orgfrontiersin.org

Key Disconnection Pathways:

| Disconnection Point | Synthons | Potential Starting Materials |

| C(aryl)-C(3) | 3-nitrophenyl cation + 2-oxopropanoate anion | 3-Halonitrobenzene + Pyruvate ester |

| N-C(aryl) (FGI) | Phenylpyruvic acid + Nitronium ion (NO₂⁺) | Phenylpyruvic acid + Nitrating agent (HNO₃/H₂SO₄) |

Multi-step Convergent and Divergent Synthesis Pathways

Both convergent and divergent synthetic strategies can be devised for this compound.

A convergent synthesis would involve preparing the 3-nitrophenyl moiety and the 2-oxopropanoic acid chain separately and then coupling them in a later step. For example, a Grignard reagent derived from 3-bromonitrobenzene could be reacted with diethyl oxalate (B1200264), a common method for preparing α-keto esters which can then be hydrolyzed. mdpi.com

A divergent synthesis starts from a common intermediate that is later modified to produce the final product. A prime example is the use of 3-phenyl-2-oxopropanoic acid as a late-stage intermediate. The synthesis would first focus on constructing this aryl α-keto acid, followed by a regioselective nitration to yield the final product. This pathway is often more efficient as it postpones the introduction of the strongly deactivating nitro group.

The nitration of an aromatic precursor, such as phenylpyruvic acid or a related derivative, is a critical step. The side chain (-CH₂COCOOH) is an electron-withdrawing group, which deactivates the aromatic ring and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta-position. nih.gov

Standard nitration conditions involve a mixture of concentrated nitric acid and concentrated sulfuric acid. nih.gov Optimization of this reaction is crucial to maximize the yield of the desired meta-isomer and minimize the formation of ortho and para isomers and potential over-nitration. frontiersin.orgfrontiersin.org

Table of Nitration Condition Variables and Their Potential Effects:

| Parameter | Variation | Expected Effect on Synthesis |

| Temperature | Lower (e.g., 0-10 °C) vs. Higher | Lower temperatures generally increase regioselectivity and prevent side reactions/decomposition. |

| Acid Ratio (HNO₃:H₂SO₄) | Varying ratios | The concentration of the nitronium ion is dependent on this ratio; optimization is key for efficient reaction. |

| Reaction Time | Short vs. Long | Sufficient time is needed for completion, but prolonged times can lead to byproducts. |

| Nitrating Agent | Mixed Acid vs. Milder Agents | Milder agents may be used for sensitive substrates but might require catalysis. |

For example, the nitration of benzaldehyde to 3-nitrobenzaldehyde (B41214) is typically performed at temperatures below 35°C to control the reaction. prepchem.com A similar temperature control would be essential for nitrating phenylpyruvic acid to avoid degradation of the keto-acid functionality.

The α-keto acid moiety can be constructed through several established synthetic routes. mdpi.com

From Aldehydes: A common route to arylpyruvic acids is the condensation of an aromatic aldehyde (e.g., 3-nitrobenzaldehyde) with a glycine derivative, such as N-acetylglycine, to form an azlactone. Subsequent hydrolysis of the azlactone intermediate yields the desired α-keto acid. wikipedia.org This is a reliable method for building the C3 side chain.

From Acyl Chlorides: While less direct, an α-keto acid can be synthesized from an acyl chloride. For instance, 3-nitrophenylacetyl chloride could be reacted with a cyanide source, followed by hydrolysis of the resulting acyl cyanide.

From α-Hydroxy Acids: The oxidation of a corresponding α-hydroxy acid, 3-(3-nitrophenyl)-2-hydroxypropanoic acid, provides a direct route to the α-keto acid. organic-chemistry.org A variety of oxidizing agents can be employed, with chemoselective methods being preferred to avoid over-oxidation or reaction with the nitro group. organic-chemistry.org

Achieving high selectivity is paramount in the synthesis of this compound.

Regioselectivity: As mentioned, the key regioselective step is the nitration of the aromatic ring. The deactivating nature of the pyruvic acid side chain directs the nitration to the meta position. Careful control of reaction conditions ensures high fidelity of this transformation. nih.gov

Chemoselectivity: Chemoselectivity is important when dealing with multiple functional groups. For instance, if synthesizing the α-keto acid via oxidation of an α-hydroxy acid, the chosen oxidant must be selective for the secondary alcohol and not react with the aromatic ring or the nitro group. Conversely, nitration conditions must be chosen so as not to oxidize or otherwise degrade the keto-acid side chain.

Stereoselectivity: The final product, this compound, is achiral. Therefore, stereoselectivity is not a concern for the final structure. However, if a synthetic route proceeds through a chiral intermediate, such as an enantiopure α-hydroxy acid, then maintaining stereochemical integrity would be a critical consideration in the relevant synthetic steps.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. For example, exploring nitration methods that avoid the use of large excesses of concentrated sulfuric acid. nih.govfrontiersin.org

Catalysis: Utilizing catalytic reagents in small amounts over stoichiometric reagents to minimize waste. For instance, catalytic oxidation methods for converting an α-hydroxy acid to the α-keto acid are preferable to stoichiometric oxidants. organic-chemistry.org

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the environmental and economic costs associated with solvent use, separation, and disposal. For the synthesis of this compound, certain steps could potentially be adapted to solvent-free conditions. For instance, condensation reactions, such as the formation of an azlactone from 3-nitrobenzaldehyde and N-acetylglycine, can sometimes be performed by grinding the reactants together, occasionally with microwave or ultrasonic irradiation to facilitate the reaction.

Comparison of Conventional vs. Potential Solvent-Free Reaction Step:

| Reaction Step | Conventional Method | Potential Solvent-Free Method | Green Advantage |

| Azlactone Formation | Refluxing in acetic anhydride | Grinding reactants at RT or with microwave heating | Elimination of solvent, reduced energy consumption, shorter reaction time. |

| Nitration | Mixed H₂SO₄/HNO₃ in excess | Adsorption of substrate on a solid support (e.g., silica) followed by exposure to nitrating agent vapor | Drastic reduction in acid waste, easier product isolation. |

Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly for improving safety, efficiency, and scalability. azolifesciences.com In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. scispace.com This level of control can lead to higher yields, improved product quality, and the ability to safely handle hazardous intermediates. acs.org

While a specific continuous flow synthesis for this compound has not been detailed in the literature, a plausible multi-step sequence can be envisioned based on established α-keto acid syntheses. For example, a process could begin with a Claisen condensation of methyl 3-nitrophenylacetate with diethyl oxalate in a heated microreactor, followed by in-line hydrolysis of the resulting ester in a subsequent reactor module. The continuous nature of the process would allow for the rapid optimization of reaction conditions and could be fully automated. acs.org The development of such a process could be aided by computational fluid dynamics (CFD) to model and predict reaction outcomes, thereby reducing the amount of experimental work required. rsc.org

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Reaction Time | Several hours | Minutes |

| Temperature Control | Potential for hotspots | Precise and uniform |

| Mixing | Dependent on stirrer efficiency | Efficient due to high surface-area-to-volume ratio |

| Safety | Higher risk with large volumes of reagents | Inherently safer due to small reactor volumes. acs.org |

| Scalability | Requires reactor redesign | Achieved by running the system for longer periods. unimi.it |

The application of flow chemistry has been successfully demonstrated in the multi-step synthesis of various active pharmaceutical ingredients (APIs), highlighting its potential for complex molecular construction. rsc.orgacs.org

Scale-Up Considerations for Research and Development

The transition of a synthetic route from laboratory scale to industrial production presents numerous challenges. Key considerations for the scale-up of this compound synthesis include reaction thermodynamics, mass transfer, and process safety.

For a reaction such as the Claisen condensation, which is often exothermic and employs strong bases, heat management is critical. numberanalytics.comwikipedia.org In large batch reactors, inefficient heat dissipation can lead to temperature gradients, promoting side reactions and reducing yield. Mass transfer limitations can also become significant, as inefficient mixing can lead to localized concentration differences, affecting reaction rates and selectivity. When scaling up such reactions, careful consideration must be given to the choice of reactor, agitation system, and cooling capacity. masterorganicchemistry.com

Continuous flow processing can mitigate many of these scale-up challenges. The superior heat and mass transfer characteristics of microreactors or tubular reactors allow for consistent performance from lab to production scale. scispace.com This often results in a more straightforward and predictable scale-up process.

Downstream processing, including product isolation and purification, is another critical aspect of scale-up. The thermal instability of some α-keto acids can complicate purification by distillation. google.comresearchgate.net Therefore, developing robust crystallization or alternative purification methods is essential for obtaining a high-purity product on a large scale. The use of Process Analytical Technology (PAT) can be invaluable during scale-up to monitor critical process parameters in real-time, ensuring consistent product quality and process safety.

| Challenge | Mitigation Strategy in Batch Production | Mitigation Strategy in Flow Production |

|---|---|---|

| Heat Management (Exothermic Reactions) | Jacketed reactors, internal cooling coils, controlled addition of reagents. | High surface-area-to-volume ratio in microreactors provides excellent heat exchange. scispace.com |

| Mass Transfer (Mixing) | Optimized impeller design and agitation speed. | Efficient mixing through diffusion in small channels or static mixers. |

| Safety (Hazardous Reagents/Intermediates) | Engineered controls, containment systems. | Small reactor volumes minimize the quantity of hazardous material at any given time. acs.org |

| Product Degradation | Minimizing reaction time and temperature. google.com | Precise control of residence time and temperature reduces byproduct formation. |

Chemical Reactivity and Mechanistic Investigations of 3 3 Nitrophenyl 2 Oxopropanoic Acid

Reactivity of the Nitro Group and Aromatic Ring

The electronic properties of the nitro group and the 2-oxopropanoic acid substituent profoundly influence the reactivity of the aromatic ring.

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Numerous methods exist for this conversion, with a key challenge being the selective reduction of the nitro group in the presence of other reducible functionalities like the ketone and carboxylic acid in 3-(3-nitrophenyl)-2-oxopropanoic acid. organic-chemistry.org

Several reagent systems are known to achieve this chemoselectivity:

Metal-Based Systems: Catalytic transfer hydrogenation using systems like iron in the presence of calcium chloride (Fe/CaCl₂) is effective for reducing nitroarenes while tolerating carbonyl and ester groups. organic-chemistry.org Similarly, zinc or magnesium powder with hydrazine (B178648) glyoxylate (B1226380) provides a rapid and selective reduction of aromatic nitro groups to the corresponding amines at room temperature, without affecting carboxylic acid groups. niscpr.res.in

Borohydride (B1222165) Systems: Sodium borohydride (NaBH₄) alone is typically not strong enough to reduce aromatic nitro groups. jsynthchem.com However, its reactivity can be enhanced by using it in combination with transition metal complexes. For example, the NaBH₄/Ni(PPh₃)₄ system has been shown to reduce nitroaromatics to amines. jsynthchem.com

The successful reduction yields 3-(3-aminophenyl)-2-oxopropanoic acid, a key intermediate for further functionalization, such as intramolecular cyclization reactions.

| Reagent System | Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| Zn / Hydrazine Glyoxylate | Room Temperature | Selective for the nitro group; does not reduce carboxylic acids or affect halogens. | niscpr.res.in |

| Fe / CaCl₂ | Transfer Hydrogenation | Tolerates sensitive functional groups including carbonyls, esters, and nitriles. | organic-chemistry.org |

| B₂pin₂ / KOtBu | Isopropanol | A metal-free method that tolerates various reducible functional groups. | organic-chemistry.org |

| NaI / PPh₃ | Photoredox (metal-free) | Highly selective; tolerates aldehydes, ketones, carboxyl groups, and halogens. | organic-chemistry.org |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol | Enhances the reducing power of NaBH₄ to act on nitro groups. | jsynthchem.com |

Further electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is significantly influenced by the two existing substituents. Both the nitro group (-NO₂) and the 3-(2-oxopropanoic acid) side chain are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack. uomustansiriyah.edu.iqmsu.edu

Deactivating Effect: Electron-withdrawing groups decrease the electron density of the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles. msu.edu Consequently, forcing conditions (e.g., high temperatures, strong acid catalysts) are typically required for EAS reactions on such highly deactivated rings. libretexts.org

Directing Effect: Both substituents are meta-directors. When an electrophile attacks the ring, the stability of the intermediate carbocation (arenium ion) determines the regioselectivity. byjus.com For attack at the ortho and para positions relative to an electron-withdrawing group, one of the resonance structures of the arenium ion places the positive charge on the carbon atom directly attached to the deactivating group. This is a highly unfavorable, high-energy situation. libretexts.org In contrast, attack at the meta position ensures that the positive charge is never placed adjacent to the electron-withdrawing substituent. As a result, the transition state leading to the meta product is lower in energy, and the meta-substituted product is predominantly formed. uomustansiriyah.edu.iqlibretexts.org

In the case of this compound, the nitro group at C3 directs incoming electrophiles to C1 and C5. The side chain at C1 directs incoming electrophiles to C3 and C5. Therefore, the directing effects of both groups reinforce each other, strongly favoring substitution at the C5 position. The C2, C4, and C6 positions are doubly deactivated.

| Substituent | Position on Ring | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|---|

| -NO₂ | C3 | Strongly Electron-Withdrawing | Strongly Deactivating | Meta (to C1, C5) |

| -CH₂C(=O)COOH | C1 | Electron-Withdrawing | Deactivating | Meta (to C3, C5) |

Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound is conducive to intramolecular cyclization reactions, particularly following the reduction of the nitro group. The formation of 3-(3-aminophenyl)-2-oxopropanoic acid creates a molecule with nucleophilic (amine) and electrophilic (keto and carboxyl) centers in proximity, setting the stage for ring formation.

A plausible pathway involves the intramolecular condensation between the newly formed amino group and the α-keto group. This type of reaction, known as a reductive cyclization, is a powerful method for synthesizing heterocyclic compounds. For instance, a similar strategy involving the reduction of o-nitrophenyl propargyl alcohols is used to synthesize quinolines. organic-chemistry.org

In the case of 3-(3-aminophenyl)-2-oxopropanoic acid, the nucleophilic amine could attack the electrophilic α-ketone carbon. This would be followed by dehydration to form a cyclic imine intermediate. Subsequent tautomerization and/or oxidation could lead to the formation of a substituted quinoline (B57606) derivative, such as a 2-carboxy-quinolin-4-ol. Such heterocyclic scaffolds are of significant interest in medicinal chemistry. Photoinduced rearrangements between a nitro group and a side-chain ketone have also been reported, suggesting that intramolecular reactions are feasible even without prior reduction, albeit often leading to different structural outcomes. rsc.org

Information regarding this compound is not available in the public domain.

A thorough search of scientific databases and scholarly articles has revealed a significant lack of specific information regarding the chemical reactivity and mechanistic investigations of this compound. Consequently, detailed research findings, data tables, and in-depth analysis as requested for the specified sections are not available in the public domain.

The required subsections, "Reaction Kinetics and Thermodynamic Studies of Key Transformations" and "Computational Probing of Reaction Mechanisms and Transition States," necessitate experimental data and computational chemistry results that have not been published for this particular compound. While general principles of reaction kinetics, thermodynamics, and computational chemistry are well-established, their specific application to this compound has not been documented in the accessible scientific literature.

Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline and content inclusions for this specific chemical compound.

Derivatization Strategies and Analogue Synthesis

Esterification and Amidation Reactions of the Carboxylic Acid

The carboxylic acid moiety is a primary site for derivatization, readily undergoing esterification and amidation to yield a variety of functional analogues.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation that modifies the polarity, solubility, and reactivity of the parent compound. This is typically achieved through acid-catalyzed esterification (Fischer esterification). The reaction involves heating the α-keto acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. Often, an entraining agent like toluene (B28343) is used to remove water via azeotropic distillation, driving the equilibrium towards the ester product. Another approach involves the use of activated esters, such as p-nitrophenyl (PNP) esters, which can be synthesized and are highly effective for subsequent reactions.

| Reaction | Reagents & Conditions | Product Type | Reference Example |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (cat.), Heat | Alkyl ester | google.comorgsyn.org |

| Acyl Chloride Formation | Oxalyl chloride or SOCl₂, DMF (cat.) | Acyl chloride intermediate | sciencemadness.org |

| Activated Ester Synthesis | p-Nitrophenol, DCC/EDC (coupling agents) | p-Nitrophenyl ester | sciencemadness.org |

Amidation: The synthesis of amides from 3-(3-nitrophenyl)-2-oxopropanoic acid introduces a crucial structural motif found in countless biologically active molecules. The most direct method involves the activation of the carboxylic acid, typically by converting it to a more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate amide bond formation directly between the carboxylic acid and an amine. A more specialized method involves the reaction of pyruvic acid derivatives with O-(nitrophenyl)hydroxylamines to chemoselectively form amides. acs.org

Functionalization of the Ketone Group: Oxime, Hydrazone, and Imine Formation

The α-keto group provides a second reactive handle for extensive derivatization through condensation reactions with nitrogen-based nucleophiles.

Oxime Formation: The ketone functionality readily reacts with hydroxylamine (B1172632) (NH₂OH) or its hydrochloride salt to form an oxime. This reaction is typically performed in a buffered solution or in the presence of a mild base like pyridine (B92270) or sodium acetate (B1210297) to neutralize the released acid and facilitate the condensation. jmcs.org.mx The resulting 3-(3-nitrophenyl)-2-(hydroxyimino)propanoic acid introduces a C=N double bond, which can exist as E/Z stereoisomers.

Hydrazone Formation: Condensation of the keto group with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields the corresponding hydrazones. nih.govmdpi.com These reactions are valuable for both synthesis and characterization. The resulting hydrazone derivatives are often highly crystalline and possess distinct physical properties. The Japp–Klingemann reaction, which involves coupling aryldiazonium salts with α-keto acids, provides another route to hydrazone synthesis. jmcs.org.mxmdpi.com

Imine Formation: The reaction of the ketone with primary amines under mildly acidic conditions results in the formation of an imine, also known as a Schiff base. scirp.orgredalyc.org The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and promoting the nucleophilic attack by the amine. Subsequent dehydration yields the final imine product. This reaction is reversible and is often driven to completion by removing the water formed during the reaction.

| Derivative | Reagent | Functional Group Formed | General Conditions |

| Oxime | Hydroxylamine (NH₂OH·HCl) | C=N-OH | Mild base (e.g., Pyridine, NaOAc) |

| Hydrazone | Hydrazine (N₂H₄) or Phenylhydrazine | C=N-NH-R | Ethanol, Acetic acid (cat.) |

| Imine (Schiff Base) | Primary Amine (R-NH₂) | C=N-R | Mild acid (e.g., p-TsOH), Dehydration |

Reductive and Oxidative Modifications of the Core Structure

The nitro group and the ketone offer sites for redox transformations, leading to significant structural and electronic changes in the molecule.

Reductive Modifications: The most prominent reductive pathway involves the conversion of the aromatic nitro group to a primary amine, yielding 3-(3-aminophenyl)-2-oxopropanoic acid. This transformation dramatically alters the electronic nature of the aromatic ring from electron-withdrawing to electron-donating. Standard conditions for this reduction include catalytic hydrogenation (e.g., H₂ over Pd/C), or the use of dissolving metals like iron in acetic acid, zinc in acetic acid, or tin(II) chloride. researchgate.netwikipedia.org This reduction is a cornerstone of the Reissert indole (B1671886) synthesis, which utilizes ortho-nitrophenyl pyruvic acids. researchgate.net Additionally, the ketone group can be selectively reduced to a hydroxyl group using hydride reagents like sodium borohydride (B1222165) (NaBH₄), affording 3-(3-nitrophenyl)-2-hydroxypropanoic acid. The choice of reducing agent allows for chemoselective reduction of either the nitro or the keto group.

Oxidative Modifications: While the nitrophenyl group is relatively stable to oxidation, the α-keto acid moiety can undergo oxidative cleavage. For example, treatment with oxidizing agents like hydrogen peroxide under certain conditions can cleave the bond between the carbonyl carbons, potentially leading to the formation of 3-nitrobenzoic acid. Such transformations, however, are less common than the reductive pathways.

Synthesis of Conformationally Restricted Analogues

Introducing conformational rigidity into the flexible this compound structure can lead to analogues with more defined three-dimensional shapes. This can be achieved by incorporating the core structure into cyclic systems.

One plausible strategy involves leveraging the derivatives described previously. For instance, the 3-(3-aminophenyl)-2-oxopropanoic acid derivative, obtained via nitro reduction, is a key intermediate. The newly formed aniline (B41778) derivative can undergo intramolecular cyclization or participate in reactions that form a new fused ring. An intramolecular condensation between the amine and the ketone could, in principle, lead to a cyclic imine, which upon reduction would form a tetrahydroquinoline ring system, thereby locking the conformation of the side chain relative to the aromatic ring. Another approach could involve converting the carboxylic acid to an amide and performing a reductive amination on the ketone; a subsequent intramolecular cyclization could then form a lactam ring. These strategies, while requiring multistep synthesis, provide a clear path to analogues with significantly reduced conformational freedom.

Incorporation into Larger Molecular Architectures (e.g., Peptidomimetics, Heterocycles)

The functional handles of this compound make it an excellent building block for synthesizing more complex molecules, including heterocycles and peptidomimetics.

Heterocycle Synthesis: The α-keto acid functionality is a well-known precursor for various heterocyclic systems. For example, condensation with ortho-phenylenediamines can yield quinoxaline (B1680401) derivatives. researchgate.net More significantly, the reductive cyclization of ortho-nitrophenyl pyruvic acids is the basis of the classical Reissert indole synthesis, which produces indole-2-carboxylic acids. researchgate.netwikipedia.orgresearchgate.net While the subject compound is the meta-nitro isomer and thus not a direct precursor for indoles via this method, its amino derivative is a versatile intermediate for other heterocycles. The resulting 3-aminophenyl derivative can serve as a synthon for quinolines (via Skraup or Doebner-von Miller reactions) or other fused heterocyclic systems.

Peptidomimetics: α-Keto acids and their corresponding amides (α-ketoamides) are recognized as important peptide isosteres. ethz.chnih.gov They can mimic the transition state of peptide bond hydrolysis and are often employed as inhibitors of cysteine and serine proteases. This compound can be incorporated into a peptide sequence by forming an amide bond between its carboxyl group and the N-terminus of a peptide chain. The resulting α-ketoamide moiety acts as a warhead that can interact with the active site of enzymes. The synthesis of such peptidomimetics can be achieved using solid-phase peptide synthesis (SPPS) techniques. acs.org

Structure-Reactivity Relationship Studies of Synthesized Derivatives

Role of the Nitro Group: As a powerful electron-withdrawing group, the nitro moiety deactivates the phenyl ring towards electrophilic aromatic substitution while increasing the acidity of the carboxylic acid proton. Its reduction to an electron-donating amino group fundamentally reverses these electronic properties. researchgate.net The amine activates the ring towards electrophilic substitution and provides a nucleophilic center for cyclization reactions, enabling the synthesis of diverse heterocyclic structures. wikipedia.org

Consequences of Ketone Functionalization: Transforming the ketone into an oxime, hydrazone, or imine eliminates its electrophilic character and introduces geometric isomerism at the C=N bond. This change is crucial for modulating interactions with biological targets.

Combined Modifications: The true synthetic versatility is realized when modifications are combined. For example, the reduction of the nitro group followed by esterification of the carboxylic acid creates an intermediate that can be used in the synthesis of fused heterocyclic esters. These studies highlight how systematic derivatization can be used to control the electronic, steric, and conformational properties of the core scaffold, providing a rational basis for the design of molecules with specific reactivity profiles. nih.govmdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 3-(3-Nitrophenyl)-2-oxopropanoic acid by providing information on the chemical environment, connectivity, and spatial arrangement of its atoms. Although specific experimental spectra for this compound are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on its constituent functional groups and data from structurally similar compounds such as 3-nitrophenylacetic acid and pyruvic acid. chemicalbook.comresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display distinct signals corresponding to the aromatic protons of the 3-nitrophenyl ring and the aliphatic protons of the oxopropanoic acid side chain. The aromatic region would likely present a complex multiplet pattern due to the meta-substitution. The proton ortho to the nitro group (C2-H) would be the most deshielded. The proton para to the nitro group (C6-H) and the proton between the two substituents (C4-H) would also appear at distinct downfield shifts. The proton at the C5 position, being meta to both groups, would likely be the most upfield of the aromatic signals. The methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring are expected to appear as a singlet, shifted downfield due to the influence of both the aromatic ring and the adjacent ketone. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each of the nine carbon atoms in the molecule. The two carbonyl carbons (the ketone and the carboxylic acid) are expected to be the most downfield signals, typically appearing in the 160-200 ppm region. researchgate.net The carbon atoms of the aromatic ring would resonate between approximately 120 and 150 ppm. The carbon atom bearing the nitro group (C3') would be significantly deshielded. The methylene carbon (-CH₂-) would appear in the aliphatic region, likely between 35-50 ppm.

Predicted NMR Data:

| Predicted ¹H NMR Chemical Shifts (δ, ppm) | ||

|---|---|---|

| Proton | Predicted Shift Range (ppm) | Multiplicity |

| COOH | >10 | Broad Singlet |

| Aromatic H (ortho to -NO₂) | 8.1 - 8.3 | Multiplet |

| Aromatic H (para to -NO₂) | 7.8 - 8.0 | Multiplet |

| Aromatic H (other) | 7.5 - 7.7 | Multiplet |

| -CH₂- | ~4.0 | Singlet |

| Predicted ¹³C NMR Chemical Shifts (δ, ppm) | |

|---|---|

| Carbon | Predicted Shift Range (ppm) |

| C=O (Ketone) | 190 - 200 |

| C=O (Carboxylic Acid) | 165 - 175 |

| Aromatic C-NO₂ | 147 - 150 |

| Aromatic C-CH₂ | 135 - 140 |

| Aromatic CH | 120 - 135 |

| -CH₂- | 35 - 50 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of this compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to show a prominent pseudomolecular ion peak corresponding to its molecular weight (209.16 g/mol ). In negative ion mode, this would appear as the deprotonated molecule [M-H]⁻ at m/z 208. In positive ion mode, a protonated molecule [M+H]⁺ at m/z 210 or a sodium adduct [M+Na]⁺ at m/z 232 might be observed. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental formula (C₉H₇NO₅).

Fragmentation Pattern: Under harder ionization conditions like Electron Ionization (EI) or through tandem MS (MS/MS) experiments, characteristic fragmentation of the molecule would occur. Key fragmentation pathways for α-keto acids and aromatic nitro compounds can be predicted. libretexts.org Common fragmentation patterns would likely include:

Decarboxylation: Loss of the carboxylic acid group as CO₂ (44 Da) or the entire -COOH radical (45 Da) is a very common fragmentation pathway for carboxylic acids. libretexts.org

Side-chain Cleavage: Cleavage of the bond between the methylene group and the keto group could lead to the formation of a 3-nitrobenzyl cation or radical.

Loss of Nitro Group: Fragmentation involving the nitro group could occur, with potential losses of NO (30 Da) or NO₂ (46 Da).

Predicted Fragmentation Data:

| Predicted Key Mass Spectrometry Fragments | |

|---|---|

| m/z | Predicted Identity of Fragment |

| 209 | [M]⁺ (Molecular Ion) |

| 164 | [M - COOH]⁺ |

| 163 | [M - NO₂]⁺ |

| 136 | [C₇H₆NO]⁺ (e.g., from cleavage and rearrangement) |

| 90 | [C₆H₄O]⁺ (from further fragmentation) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands for its key functional groups. vscht.cz The carboxylic acid O-H stretch would appear as a very broad band from approximately 2500 to 3300 cm⁻¹. vscht.cz Two distinct carbonyl (C=O) stretching bands are anticipated: one for the α-keto group (around 1700-1720 cm⁻¹) and another for the carboxylic acid group (around 1700-1760 cm⁻¹, possibly overlapping with the keto stretch). nih.govorgchemboulder.compressbooks.pub The presence of the aromatic nitro group will give rise to two strong bands: an asymmetric stretch typically around 1515-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. nih.gov Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while C=C stretching vibrations within the ring would appear in the 1400-1600 cm⁻¹ region. vscht.cz

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching vibration of the nitro group is typically a very strong and characteristic band in the Raman spectrum of nitrophenols and other nitroaromatic compounds, often appearing around 1340-1350 cm⁻¹. spectroscopyonline.comnih.gov The carbonyl stretching vibrations would also be Raman active. Due to its symmetry, the C=C stretching modes of the benzene (B151609) ring would also be expected to produce strong Raman signals.

Expected Vibrational Frequencies:

| Predicted Characteristic Vibrational Frequencies (cm⁻¹) | ||

|---|---|---|

| Vibrational Mode | Expected IR Frequency Range | Expected Raman Frequency Range |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (very broad) | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| C=O Stretch (Ketone) | 1700 - 1720 | Moderate |

| C=O Stretch (Carboxylic Acid) | 1700 - 1760 | Moderate |

| Aromatic C=C Stretch | 1400 - 1600 | Strong |

| -NO₂ Asymmetric Stretch | 1515 - 1560 | Moderate |

| -NO₂ Symmetric Stretch | 1345 - 1385 | Very Strong |

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive, unambiguous determination of its three-dimensional structure in the solid state. This powerful technique would yield precise information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing the preferred conformation of the molecule in the crystal lattice.

Furthermore, X-ray crystallography would elucidate the details of the intermolecular interactions that govern the crystal packing. It is highly probable that the carboxylic acid groups would form strong hydrogen-bonded dimers or chains, a common structural motif for carboxylic acids in the solid state. Additional weaker interactions, such as C-H···O hydrogen bonds involving the nitro group or the carbonyl oxygens, could also play a significant role in stabilizing the crystal structure. The analysis would also reveal the relative orientation of the nitrophenyl ring and the oxopropanoic acid side chain.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Elucidation (if chiral analogues are considered)

Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to study chiral molecules. The parent compound, this compound, is itself achiral and therefore would not exhibit a CD or ORD spectrum.

However, these techniques would become highly relevant if chiral analogues or derivatives of this compound were to be synthesized or studied. For example, if a stereocenter were introduced into the molecule, perhaps by substitution at the methylene position, chiroptical spectroscopy would be essential for determining the absolute configuration of the resulting enantiomers. nih.govacs.org The sign and intensity of the Cotton effects in the CD spectrum, particularly those associated with the electronic transitions of the aromatic chromophore and the carbonyl groups, could be correlated with the stereochemistry of the molecule, often with the aid of quantum chemical calculations. nih.gov

Theoretical and Computational Chemistry of 3 3 Nitrophenyl 2 Oxopropanoic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. researchgate.net For 3-(3-nitrophenyl)-2-oxopropanoic acid, DFT methods can elucidate its electronic structure, orbital energies, and charge distribution, which are fundamental to understanding its chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net

In this compound, the presence of the electron-withdrawing nitro group and the phenyl ring, combined with the α-keto acid moiety, dictates the nature of its frontier orbitals. Computational studies on similar nitroaromatic compounds show that the HOMO is typically localized on the phenyl ring, while the LUMO is predominantly centered on the nitro group. researchgate.netacs.org This suggests that the phenyl ring acts as the primary electron donor, while the nitro group is the primary electron acceptor site. The α-keto acid group also influences the electronic distribution, with the oxygen atoms contributing to the localization of molecular orbitals.

Below is a table of hypothetical, yet representative, frontier molecular orbital energies for this compound, calculated using a DFT method like B3LYP with a 6-31G(d,p) basis set, based on values for analogous compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.85 |

| LUMO Energy | -3.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

A smaller HOMO-LUMO gap generally implies higher chemical reactivity. mdpi.com The calculated gap for this molecule would suggest a moderate level of reactivity, susceptible to both nucleophilic and electrophilic attacks at different sites.

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution around a molecule and is a valuable tool for predicting sites of electrophilic and nucleophilic attack. imist.ma The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP would show significant negative potential localized around the oxygen atoms of the nitro, keto, and carboxylic acid groups due to their high electronegativity. nih.gov Conversely, positive potential would be expected around the hydrogen atom of the carboxylic acid and the aromatic protons. The carbon atom of the keto group would also exhibit a degree of positive potential, making it a potential site for nucleophilic attack. The nitro group strongly influences the charge distribution on the aromatic ring, creating a more electron-deficient (positive) character on the ring carbons. mdpi.com

A hypothetical table of Mulliken atomic charges, a method to partition the electron density among atoms, is presented below to quantify this charge distribution.

| Atom/Group | Hypothetical Mulliken Charge (a.u.) |

|---|---|

| Oxygen atoms (Nitro group) | -0.45 |

| Nitrogen atom (Nitro group) | +0.60 |

| Oxygen atom (Keto group) | -0.55 |

| Carbon atom (Keto group) | +0.40 |

| Oxygen atoms (Carboxylic acid) | -0.60 |

| Hydrogen atom (Carboxylic acid) | +0.45 |

Conformational Analysis and Potential Energy Surfaces

This compound possesses several rotatable single bonds, leading to a variety of possible conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers for rotation between them by exploring the potential energy surface. This is critical as the biological activity and chemical reactivity of a molecule are often dependent on its three-dimensional structure.

The key rotational degrees of freedom in this molecule include:

Rotation of the nitrophenyl group around the C-C bond connecting it to the propanoic acid chain.

Rotation around the C-C single bond within the propanoic acid backbone.

Rotation of the hydroxyl group of the carboxylic acid.

Computational methods can be used to perform a systematic scan of these torsional angles to map the potential energy surface. For similar flexible molecules, it is common to find several low-energy conformers that are close in energy. The global minimum energy conformation would likely involve a balance of steric hindrance and electronic interactions, such as potential intramolecular hydrogen bonding between the carboxylic acid proton and the keto oxygen.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time, particularly in a solvent environment. acs.org An MD simulation of this compound in an aqueous solution would provide insights into its solvation, conformational flexibility in solution, and interactions with water molecules.

The simulation would typically involve placing the molecule in a box of explicit water molecules and solving Newton's equations of motion for all atoms in the system. acs.org Key findings from such a simulation would include:

Solvation Shell Structure: Characterization of the arrangement of water molecules around the solute, particularly around the polar functional groups (carboxylic acid, keto, and nitro groups).

Hydrogen Bonding: Analysis of the number and lifetime of hydrogen bonds formed between the solute's functional groups and surrounding water molecules. The carboxylic acid group would act as both a hydrogen bond donor and acceptor, while the keto and nitro oxygens would primarily act as acceptors. nih.gov

Conformational Dynamics: Observation of the conformational changes the molecule undergoes in solution, providing a more realistic picture of its structure compared to gas-phase calculations.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry allows for the prediction of various spectroscopic properties, which can aid in the identification and characterization of a compound. arxiv.org For this compound, DFT calculations can be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

The vibrational frequencies in the IR spectrum can be calculated by performing a frequency analysis on the optimized geometry of the molecule. These calculated frequencies can be correlated with experimental IR spectra to assign specific absorption bands to the vibrational modes of the molecule's functional groups.

The following table presents hypothetical, yet characteristic, calculated vibrational frequencies for the key functional groups of this compound.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3450 |

| C=O (Carboxylic Acid) | Stretching | 1760 |

| C=O (Keto) | Stretching | 1725 |

| NO₂ (Nitro) | Asymmetric Stretching | 1530 |

| NO₂ (Nitro) | Symmetric Stretching | 1350 |

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical predictions are valuable for interpreting experimental NMR data and confirming the molecular structure.

Theoretical Studies on Reaction Pathways and Catalytic Effects

Theoretical calculations are instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. orientjchem.org For this compound, several reaction pathways could be investigated computationally:

Reduction of the Nitro Group: A common reaction for nitroaromatic compounds is the reduction of the nitro group to an amino group. researchgate.net Computational studies could model this multi-step process, identifying intermediates such as nitroso and hydroxylamine (B1172632) species, and determining the energy barriers for each step. This would be valuable for understanding its metabolism or its use in synthesis.

Reactions at the Carbonyl Groups: The keto and carboxylic acid groups are reactive sites. Theoretical studies could explore nucleophilic addition reactions at the keto-carbon or esterification of the carboxylic acid.

Decarboxylation: The stability of the α-keto acid moiety towards decarboxylation could be investigated by calculating the activation energy for the loss of CO₂.

Catalytic Effects: The influence of catalysts (e.g., acid, base, or metal catalysts) on these reaction pathways can be modeled by including the catalytic species in the calculations. This can help in understanding how catalysts lower the activation energy and alter the reaction mechanism.

By mapping the potential energy surfaces for these reactions, computational chemistry can provide a detailed, atomistic understanding of the reactivity of this compound.

Biological and Biochemical Interaction Mechanisms in Vitro Studies

Investigation of Enzyme Substrate Recognition and Binding Affinity

There is a notable absence of published research investigating 3-(3-nitrophenyl)-2-oxopropanoic acid as a substrate for specific enzymes. Consequently, data on its recognition by enzyme active sites and its binding affinity (such as K_m or K_d values) are not available. For a compound to be recognized by an enzyme, it must possess a specific three-dimensional structure and chemical properties that are complementary to the enzyme's active site. Factors such as the steric hindrance and electronic effects of the 3-nitrophenyl group would be critical in determining which enzymes, if any, could bind this molecule. However, without experimental data, any discussion of its potential as an enzyme substrate remains speculative.

Elucidation of Metabolic Transformations by Isolated Enzyme Systems

In line with the lack of substrate recognition data, there are no available studies detailing the metabolic fate of this compound when exposed to isolated enzyme systems. Potential metabolic transformations could include reduction of the nitro group to an amino group by nitroreductases, or decarboxylation of the α-keto acid moiety. However, without experimental evidence from in vitro assays using purified enzymes or cell-free extracts, the specific metabolic pathways and the resulting metabolites are unknown.

Mechanistic Studies of Inhibition or Activation of Specific Enzymes (e.g., Decarboxylases, Transaminases)

The potential for this compound to act as an inhibitor or activator of specific enzymes has not been reported in the available scientific literature. Aromatic α-keto acids can sometimes act as inhibitors of enzymes such as decarboxylases or transaminases by competing with the natural substrate. For instance, aromatic L-amino acid decarboxylase (AADC) is a key enzyme in the synthesis of neurotransmitters and is a target for various inhibitors. wikipedia.org Transaminases are also crucial in amino acid metabolism and can be targeted by specific inhibitors. mbl.or.kr However, no studies have specifically tested this compound for such activity, and therefore, no data on its potential inhibitory constants (e.g., IC₅₀ or K_i values) or mechanisms of action are available.

Interaction with Biomolecules (e.g., Proteins, DNA) at a Mechanistic Level

While the interaction of some nitroaromatic compounds with biomolecules like DNA has been studied, there is no specific research detailing the mechanistic interaction of this compound with proteins or DNA. Studies on other molecules, such as certain metal complexes containing nitrophenyl ligands, have shown intercalative binding to DNA. researchgate.netnih.gov The interaction between phenolic acids and proteins is a broad area of research, with interactions being either covalent or non-covalent. nih.gov However, these findings cannot be directly extrapolated to this compound without dedicated experimental investigation. The specific binding modes, affinities, and any potential structural or functional consequences of such interactions for this compound remain to be determined.

Role in Hypothetical Biochemical Pathways and Metabolomic Profiling (in vitro, non-clinical)

Given the absence of data on its enzymatic interactions and metabolic transformations, the role of this compound in any hypothetical biochemical pathway is entirely speculative. In vitro metabolomic profiling studies, which could potentially identify the compound and its metabolites in a biological system, have not been published. Therefore, its position within any known or hypothetical metabolic network cannot be established.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Precursor for Biologically Active Molecules

While direct studies on the conversion of 3-(3-nitrophenyl)-2-oxopropanoic acid into specific biologically active molecules are not extensively documented, its structural motifs—a nitrophenyl group and an α-keto acid—are present in various compounds of biological interest. The reactivity of α-keto acids makes them valuable precursors in the synthesis of diverse molecular scaffolds. For instance, α-keto acids are key intermediates in amino acid biosynthesis and can be converted into a wide range of chemicals through metabolic engineering approaches. Their chemical versatility allows for their participation in reactions like esterification, nucleophilic addition, and reduction, which are fundamental transformations in the synthesis of pharmaceuticals and agrochemicals.

Research on related nitrophenyl-containing compounds has demonstrated their utility in generating bioactive molecules. For example, nitropyridines, which share the nitroaromatic feature, are convenient precursors for a wide range of heterocyclic systems with antitumor, antiviral, and anti-neurodegenerative activities. mdpi.comnih.gov Similarly, β-nitro substituted carboxylic acids have been identified as a class of cytotoxic agents, with some derivatives showing significant activity against human cancer cell lines. nih.gov The synthesis of these compounds often involves reactions where the nitro-substituted aryl group plays a crucial role in the molecular architecture and subsequent biological activity.

The general synthetic utility of α-keto acids in multicomponent reactions further highlights their potential. These reactions allow for the efficient construction of complex molecules, such as highly functionalized γ-lactam derivatives, which have shown antiproliferative activity against various human tumor cell lines. nih.gov Given these precedents, this compound represents a promising starting material for the synthesis of novel, biologically active compounds, although specific research in this area is yet to be fully explored.

Utilization in the Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. The bifunctional nature of α-keto acids, containing both a ketone and a carboxylic acid, makes them versatile building blocks for the construction of various heterocyclic rings. While specific examples utilizing this compound are scarce in the literature, the reactivity of analogous α-keto amides and nitrophenyl-containing precursors provides insight into its potential applications.

For instance, α-keto amides derived from pyruvic acid have been shown to be effective precursors for the synthesis of piperazin-5-one nitrones, which can then undergo cycloaddition reactions to form complex fused heterocyclic systems like isoxazolidine (B1194047) and isoxazoline (B3343090) fused piperazinones. maynoothuniversity.ie This demonstrates the utility of the α-keto acid moiety in intramolecular cyclization reactions to generate novel heterocyclic scaffolds.

Furthermore, research on nitrophenyl-group-containing heterocycles has shown that nitrophenyl moieties can be incorporated into complex structures. For example, new 5,6,7,8-tetrahydroisoquinolines bearing nitrophenyl groups have been synthesized and have shown potential anticancer and antioxidant properties. nih.gov The synthesis of these compounds often involves cyclocondensation reactions where the nitrophenyl group is a key substituent. The presence of the nitro group can also influence the electronic properties of the final heterocyclic compound, which can be crucial for its biological activity or material properties. The general reactivity of ketoacids in multicomponent reactions is also a powerful tool for the synthesis of diverse heterocyclic libraries. whiterose.ac.uk

Application as a Building Block for Functional Materials

The unique combination of a reactive α-keto acid and an electronically distinct nitrophenyl group in this compound suggests its potential as a monomer or functional building block for advanced materials.

Polymeric Systems

Nitrophenyl-functionalized monomers have been utilized in the synthesis of functional polymers. For example, p-nitrophenyl carbonate-containing methacrylate (B99206) monomers have been used to introduce functional moieties into polymers via urethane (B1682113) linkages. tcichemicals.comtcichemicals.com This approach allows for the incorporation of functional groups that may not be compatible with polymerization conditions. Similarly, polymers derived from p-nitrophenyl functionalized thiophene (B33073) derivatives have been synthesized through electropolymerization. researchgate.net

In a related context, functionalized phenyl acrylate (B77674) polymers have been prepared using monomers like 4-nitrophenyl acrylate. researchgate.net These polymers can serve as reactive supports for further chemical modifications. The nitrophenyl group in these systems often acts as a leaving group in post-polymerization modification reactions, allowing for the attachment of various functional molecules. Therefore, this compound could potentially be converted into a polymerizable derivative, such as a vinyl ester or an acrylate, to create functional polymers with tunable properties. The presence of the nitro group could also impart specific optical or electronic properties to the resulting polymer.

Supramolecular Assemblies

The formation of well-defined supramolecular structures through non-covalent interactions is a key area of materials science. Nitro compounds are known to participate in hydrogen bonding and other weak interactions, which can influence the self-assembly of molecules. For instance, nitro compounds have been shown to act as co-catalysts in Brønsted acid-catalyzed reactions by forming H-bonded aggregates. nih.gov This highlights the ability of the nitro group to direct intermolecular interactions.

Carboxylic acids are also well-known for their ability to form strong hydrogen bonds, often leading to the formation of dimers or more complex supramolecular architectures. researchgate.net The combination of a carboxylic acid and a nitro group in this compound provides multiple sites for hydrogen bonding and other non-covalent interactions, which could be exploited in the design of novel supramolecular materials such as gels, liquid crystals, or porous frameworks.

Development of Analytical Probes or Tracers

Fluorescence-based sensing is a powerful tool for the detection of various analytes. Nitroaromatic compounds are known quenchers of fluorescence, and this property has been exploited in the development of fluorescent sensors. While there are no specific reports on the use of this compound as an analytical probe, the broader class of nitrophenol derivatives has been the target of extensive research in sensor development.

For example, luminescent lanthanide-based probes have been developed for the detection of nitroaromatic compounds in water. acs.org The quenching of the lanthanide luminescence upon interaction with nitroaromatics forms the basis of the sensing mechanism. Similarly, metal-organic frameworks (MOFs) have been designed as fluorescent sensors for the selective detection of nitrophenols. rsc.orgsci-hub.se These sensors often rely on the interaction between the electron-deficient nitroaromatic analyte and the electron-rich fluorescent framework.

Given that this compound contains a nitroaromatic moiety, it could potentially be used as a quencher in the design of fluorescence-based assays or as a target analyte for newly developed fluorescent probes. Furthermore, the carboxylic acid group offers a handle for covalent attachment to other molecules, which could be useful in the development of more complex analytical probes or tracers.

Chemical Biology Applications (excluding clinical aspects)

Chemical biology often employs small molecules to probe and understand biological systems. The reactivity of α-keto acids and the electronic properties of the nitrophenyl group make this compound a candidate for the development of chemical biology tools.

α-Keto acids are structurally similar to intermediates in key metabolic pathways, such as glycolysis and the citric acid cycle. nih.gov This similarity could be exploited to design probes that interact with enzymes involved in these pathways. For example, a derivatized form of this compound could be used as a substrate or inhibitor for dehydrogenases or decarboxylases that recognize α-keto acids.

The nitro group can also serve as a useful chemical handle or a reporter group. For instance, the nitro group can be electrochemically reduced, which could be used to develop redox-sensitive probes. Additionally, the photoinduced rearrangement of α-(2-nitrophenyl)ketones has been reported, which proceeds via an oxygen transfer from the nitro group. rsc.org While this is for the ortho-isomer, it highlights the potential for photochemical manipulation of nitrophenyl-containing compounds, which is a valuable strategy in chemical biology for spatiotemporal control of biological processes. The development of synthetic ketogenic compounds is also an emerging area where keto acid derivatives could find application. nih.gov

Emerging Research Directions and Future Perspectives for 3 3 Nitrophenyl 2 Oxopropanoic Acid

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Planning

ML models, trained on vast databases of chemical reactions, can analyze the structure of 3-(3-Nitrophenyl)-2-oxopropanoic acid and propose disconnections at the most strategic points. For instance, an algorithm might prioritize a disconnection leading back to readily available precursors like 3-nitrobenzaldehyde (B41214) and a pyruvate (B1213749) equivalent. Furthermore, AI can optimize reaction conditions (e.g., solvent, temperature, catalyst) for each step, minimizing byproduct formation and maximizing yield. This predictive power accelerates the discovery process, allowing researchers to focus on the most promising synthetic strategies for this and related compounds.

Table 1: Potential AI-Predicted Retrosynthetic Disconnections

| Disconnection Strategy | Key Precursors | Synthetic Approach | Potential Advantage |

|---|---|---|---|

| C-C Bond Formation | 3-Nitrobenzaldehyde, Pyruvic Acid Derivative | Condensation Reaction (e.g., Knoevenagel, Claisen) | Utilizes commercially available starting materials. |

| Oxidation of Precursor | 3-(3-Nitrophenyl)lactic acid | Selective Oxidation | Control over stereochemistry if a chiral precursor is used. |

Development of Novel Catalytic Systems for Transformations Involving the Compound

The functional groups within this compound—the nitro group, the ketone, and the carboxylic acid—are all amenable to a wide range of catalytic transformations. Future research could focus on developing novel catalytic systems to selectively modify one or more of these sites.

For instance, significant research could be directed towards the asymmetric reduction of the ketone to produce chiral 2-hydroxy-3-(3-nitrophenyl)propanoic acid, a potentially valuable building block for pharmaceuticals. This could involve pioneering new transition-metal catalysts or biocatalytic methods using engineered enzymes. Another critical area is the selective reduction of the nitro group. Developing catalysts that can reduce the nitro group to an amine without affecting the alpha-keto acid moiety would yield 3-(3-aminophenyl)-2-oxopropanoic acid, a precursor for novel polymers, dyes, or biologically active molecules. This selective transformation is challenging and represents a significant opportunity for innovation in catalysis.

Advanced In Vitro Biological Screening Methodologies

To unlock the potential biomedical applications of this compound and its derivatives, advanced in vitro screening methods are essential. High-throughput screening (HTS) could be employed to rapidly test the compound against large libraries of biological targets, such as enzymes or receptors, to identify any potential therapeutic activity.

Beyond HTS, more sophisticated techniques like cell-based phenotypic screening could reveal the compound's effects on cellular behavior, such as cell proliferation, apoptosis, or differentiation, without a preconceived target. Furthermore, the use of organ-on-a-chip technology could provide insights into the compound's effects on specific human tissues in a micro-physiological system, offering more relevant data than traditional cell cultures. These advanced screening platforms could efficiently probe the compound's potential as an enzyme inhibitor, a signaling modulator, or an antimicrobial agent, guiding further derivatization and optimization efforts.

Exploration of Self-Assembly and Nanoscale Applications

The molecular structure of this compound possesses features conducive to self-assembly. The carboxylic acid group can form strong hydrogen bonds, while the phenyl ring can engage in π-π stacking interactions. This combination of directional, non-covalent interactions could be harnessed to create ordered supramolecular structures.

Future research could investigate the self-assembly of this molecule under various conditions (e.g., pH, solvent polarity, temperature) to form nanomaterials like nanofibers, gels, or vesicles. The nitro group provides an additional handle for modulating these interactions through dipole-dipole forces. Such self-assembled nanomaterials could have applications in drug delivery, where a therapeutic agent is encapsulated within the structure, or in the development of functional biomaterials and scaffolds for tissue engineering.

Potential for Derivatization into Photoactive or Electroactive Species

The nitroaromatic system in this compound serves as a versatile platform for the development of photoactive or electroactive materials. The nitro group is strongly electron-withdrawing and can be readily converted into other functional groups, such as an amino group, which is electron-donating.

By transforming the nitro group into an amine and then coupling it with other chromophores or fluorophores, a range of photoactive derivatives could be synthesized. These molecules could function as fluorescent probes for detecting specific analytes or as components in organic light-emitting diodes (OLEDs). Similarly, the aromatic core and its substituents can be designed to create redox-active molecules. Such derivatives could be explored for applications in molecular electronics, energy storage materials, or as mediators in electrochemical sensors. The inherent functionality of the parent compound provides a rich starting point for creating a diverse library of electro- and photo-responsive molecules.

Table 2: Potential Derivatizations and Applications

| Functional Group Target | Transformation Reaction | Resulting Derivative Class | Potential Application |

|---|---|---|---|

| Nitro Group | Reduction to Amine, followed by Diazotization/Coupling | Azo Dyes | pH Indicators, Optical Materials |

| Nitro Group | Reduction to Amine, followed by Amide Coupling | Fluorescent Probes | Bio-imaging, Chemical Sensing |

| Carboxylic Acid | Esterification with Electroactive Alcohol | Redox-Active Esters | Molecular Electronics, Batteries |

Conclusion

Summary of Key Research Findings and Methodological Advances

Research specifically focused on 3-(3-Nitrophenyl)-2-oxopropanoic acid is not extensively detailed in publicly accessible scientific literature. The compound is primarily recognized as a chemical intermediate, with its utility rooted in the reactivity of its constituent functional groups: the nitrophenyl ring, the carboxylic acid, and the α-keto group. Key information is largely confined to its basic chemical properties and its availability as a reagent for organic synthesis.

Methodological advances directly pertaining to the synthesis of this compound have not been the subject of significant recent research publications. However, general synthetic routes for α-keto acids are well-established. These often involve the hydrolysis of precursor esters or the oxidation of corresponding α-hydroxy acids. For nitrophenyl derivatives specifically, synthetic strategies typically involve either the nitration of a phenyl-containing precursor or the construction of the carbon skeleton using a nitro-substituted starting material, such as a nitrophenyl aldehyde, in condensation reactions. While these represent standard organic chemistry methodologies, advancements in reaction conditions, such as the use of novel catalysts or flow chemistry, could be applied to improve the synthesis of this and related compounds, though specific examples for this molecule are not prominent. The characterization of the compound is achieved through standard analytical techniques, including spectroscopic methods, which confirm its molecular structure.

Outlook on the Future Significance of this compound in Chemical Sciences

The future significance of this compound in the chemical sciences is likely to be centered on its application as a versatile building block in organic synthesis, particularly for pharmaceuticals and materials science. The molecule's structure contains multiple reactive sites, offering a platform for creating more complex chemical entities.

The α-keto acid moiety is a valuable precursor for the synthesis of various heterocyclic compounds, which form the core of many biologically active molecules. nih.gov The nitro group is a strong electron-withdrawing group that can direct further aromatic substitution reactions. Furthermore, the nitro group can be readily reduced to an amino group, providing a chemical handle for a wide array of subsequent transformations, such as amide bond formation or the construction of nitrogen-containing heterocycles. This synthetic potential makes the compound a valuable intermediate for generating libraries of novel compounds for drug discovery screening.

Nitro-containing compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial and antineoplastic properties. nih.gov This raises the possibility that this compound or its derivatives could serve as scaffolds for the development of new therapeutic agents. nih.gov Its structural similarity to other biologically evaluated propanoic acid derivatives suggests that it could be explored for various pharmacological applications, pending further investigation. nih.govresearchgate.netmdpi.com As synthetic methodologies continue to advance, the efficient utilization of functionalized intermediates like this compound will remain a key aspect of innovation in medicinal and materials chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Nitrophenyl)-2-oxopropanoic acid, and how can reaction conditions be controlled to enhance yield and purity?

- Methodological Answer : The synthesis typically involves nitration of phenylalanine derivatives or aromatic precursors. For example, nitration using nitric acid with sulfuric acid as a catalyst under controlled temperatures (0–5°C) minimizes byproducts like dinitro derivatives . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity. Monitoring reaction progress with TLC (Rf ~0.3 in ethyl acetate) ensures intermediate stability .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR : NMR (DMSO-d6) identifies aromatic protons (δ 7.5–8.2 ppm) and the α-keto acid moiety (δ 3.8–4.2 ppm for the methylene group adjacent to the carbonyl). NMR confirms the carbonyl (δ ~190 ppm) and nitro group positions .

- IR : Strong absorption bands at ~1700 cm (C=O stretch) and ~1520/1350 cm (asymmetric/symmetric NO stretches) validate functional groups .

- MS : High-resolution ESI-MS ([M-H] at m/z 224.0321) confirms molecular formula CHNO .

Q. How does the nitro group at the 3-position influence the compound’s chemical reactivity?

- Methodological Answer : The meta-nitro group is electron-withdrawing, directing electrophilic substitution to the para position. This enhances the acidity of the α-hydrogen (pKa ~2.5), facilitating nucleophilic reactions at the keto group. Reductive amination (e.g., H/Pd-C) or oxidation (KMnO/HSO) studies require careful pH control to avoid nitro group reduction or decarboxylation .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity and stability of this compound under varying conditions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

- Electrostatic potential maps to identify reactive sites (e.g., nitro group’s partial positive charge).

- Thermodynamic stability : Gibbs free energy changes (ΔG) for tautomerization between keto and enol forms.

- Solvent effects : PCM models simulate aqueous vs. organic solvent interactions, predicting solubility and degradation pathways .

Q. What strategies can resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Contradictions may arise from:

- Purity discrepancies : Validate compound purity via HPLC (>98%) and orthogonal techniques (e.g., elemental analysis).

- Assay conditions : Standardize enzyme inhibition assays (e.g., tyrosine aminotransferase) at pH 7.4 with controlled temperature (25°C) and cofactor concentrations (e.g., PLP at 0.1 mM) .

- Meta-analysis : Use statistical tools (e.g., ANOVA) to compare IC values across studies, adjusting for variables like cell line specificity .

Q. What are the challenges in designing experiments to study the compound’s role in biochemical pathways, such as enzyme inhibition?

- Methodological Answer : Key challenges include:

- Selectivity : Differentiate between competitive vs. non-competitive inhibition using Lineweaver-Burk plots.

- Metabolic stability : Track degradation in cell lysates via LC-MS over 24 hours.

- Off-target effects : Use CRISPR-edited enzyme knockout models to isolate activity. For example, in studies of indole-3-acetic acid biosynthesis, compare wild-type vs. mutant Arabidopsis thaliana lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.